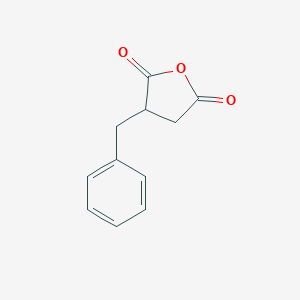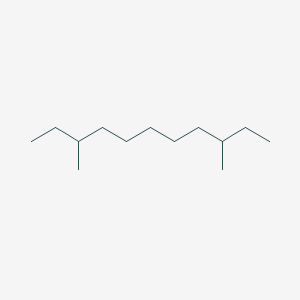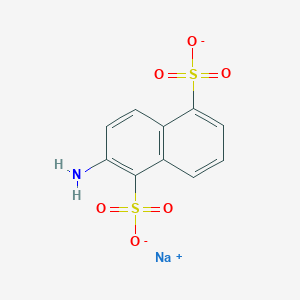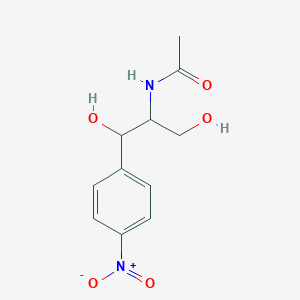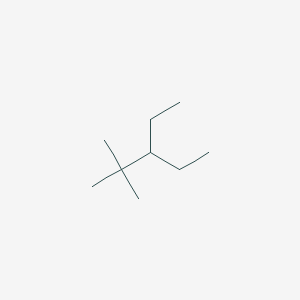
3-Ethyl-2,2-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,2-dimethylpentane is a hydrocarbon compound with the molecular formula C9H20. It is also known as iso-octane and is a colorless liquid with a faint odor. This compound is widely used as a reference fuel for gasoline engines and is an important component of gasoline blends.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,2-dimethylpentane is related to its ability to resist knocking in gasoline engines. When the fuel is ignited, it burns in a controlled manner, producing energy that is used to power the engine. However, if the fuel ignites too early, it can cause knocking, which can damage the engine. 3-Ethyl-2,2-dimethylpentane has a high resistance to knocking, which makes it an ideal reference fuel for gasoline engine research.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Ethyl-2,2-dimethylpentane. However, it is known to be a non-toxic compound and is not considered to be a health hazard. It is also not expected to have any significant environmental impacts.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Ethyl-2,2-dimethylpentane as a reference fuel has several advantages for lab experiments. It is a stable and well-characterized compound that is widely available. It has a high resistance to knocking, which allows researchers to study the effects of different gasoline blends on engine performance. However, there are also some limitations to its use. For example, the combustion characteristics of 3-Ethyl-2,2-dimethylpentane may not accurately represent those of other gasoline blends. Additionally, the use of 3-Ethyl-2,2-dimethylpentane may not be suitable for studying the effects of additives or other components in gasoline blends.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl-2,2-dimethylpentane. One area of interest is the development of new gasoline blends that can improve engine performance and reduce emissions. Researchers are also studying the effects of different operating conditions on engine performance, such as temperature and pressure. Another area of interest is the use of 3-Ethyl-2,2-dimethylpentane as a reference fuel for alternative fuels, such as biofuels and hydrogen. Finally, there is ongoing research on the combustion characteristics of 3-Ethyl-2,2-dimethylpentane and its potential applications in other fields, such as materials science and energy storage.
Conclusion:
3-Ethyl-2,2-dimethylpentane is an important compound in the field of gasoline engine research. It is widely used as a reference fuel to determine the octane rating of gasoline blends and to optimize engine design. The synthesis of 3-Ethyl-2,2-dimethylpentane is achieved through the catalytic hydrogenation of iso-octene. While there is limited information available on the biochemical and physiological effects of 3-Ethyl-2,2-dimethylpentane, it is considered to be a non-toxic compound that is not expected to have any significant environmental impacts. There are several advantages and limitations to the use of 3-Ethyl-2,2-dimethylpentane as a reference fuel, and there are several future directions for research in this field.
Synthesemethoden
The synthesis of 3-Ethyl-2,2-dimethylpentane can be achieved through the catalytic hydrogenation of iso-octene. The reaction is carried out in the presence of a catalyst such as palladium on carbon or platinum on carbon. The reaction conditions include a temperature of 25-35°C and a pressure of 10-50 psi. The yield of the reaction is typically around 90%.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-Ethyl-2,2-dimethylpentane is primarily in the field of gasoline engine research. It is used as a reference fuel to determine the octane rating of gasoline blends. The octane rating is a measure of the fuel's resistance to knocking, which is a type of combustion that can damage the engine. The use of 3-Ethyl-2,2-dimethylpentane as a reference fuel allows researchers to compare the performance of different gasoline blends and to optimize engine design.
Eigenschaften
CAS-Nummer |
16747-32-3 |
|---|---|
Produktname |
3-Ethyl-2,2-dimethylpentane |
Molekularformel |
C9H20 |
Molekulargewicht |
128.25 g/mol |
IUPAC-Name |
3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H20/c1-6-8(7-2)9(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
CLZCPQKGOAXOJT-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(C)(C)C |
Kanonische SMILES |
CCC(CC)C(C)(C)C |
Siedepunkt |
133.8 °C |
melting_point |
-99.3 °C |
Andere CAS-Nummern |
16747-32-3 |
Synonyme |
3-ethyl-2,2-dimethylpentane |
Dampfdruck |
11.32 mmHg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



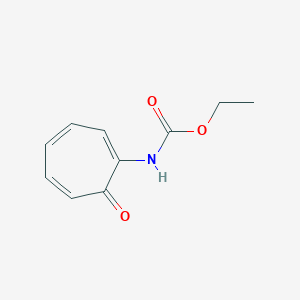
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
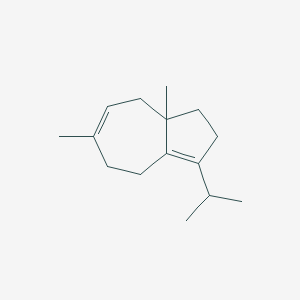
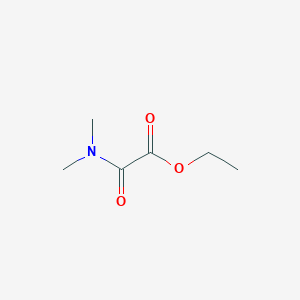
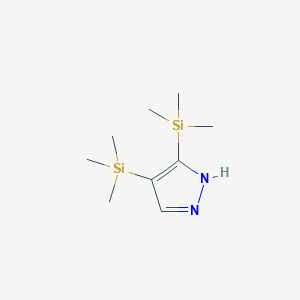
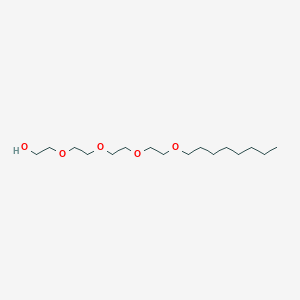
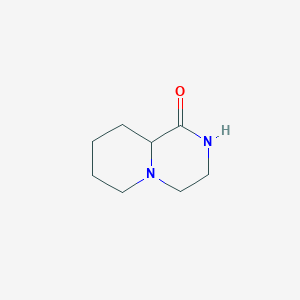
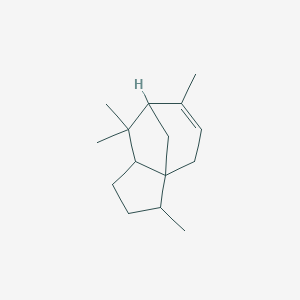
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
